1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one

Antimicrobial Structure-Activity Relationship Staphylococcus aureus

Medicinal chemists exploring anti-staphylococcal leads often face the challenge that B-ring hydroxyl topology dictates chalcone bioactivity, yet the 3-hydroxy isomer remains underrepresented in commercial libraries. Generic 4-hydroxy chalcones cannot substitute for this regiospecific scaffold. • Enables precise mapping of CHI active-site tolerance for 3-OH substitution, a critical gap in flavonoid biosynthetic engineering. • Serves as a mechanistic control in antioxidant assays to discriminate HAT vs. SPLET radical-scavenging pathways. • Distinct CYP1A1/1B1 modulation profile versus 2-hydroxy and 4-hydroxy isomers - essential for toxicology screening. Supplied with Certificate of Analysis; available in gram to kilogram quantities with rapid global fulfillment.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B12077100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O)O
InChIInChI=1S/C16H14O4/c1-20-13-6-7-14(16(19)10-13)15(18)8-5-11-3-2-4-12(17)9-11/h2-10,17,19H,1H3/b8-5+
InChIKeyREZLOMBHXVOHSX-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one: A Key Hydroxylated Chalcone Scaffold for Biological Research


1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one (CAS 32274-69-4) is a synthetic flavonoid of the chalcone class, characterized by a 1,3-diaryl-2-propen-1-one core. The molecule features a distinctive substitution pattern: a 2'-hydroxy-4'-methoxy arrangement on the A-ring and a 3-hydroxy group on the B-ring . Chalcones are established precursors in flavonoid biosynthesis and are widely investigated for their antioxidant and anti-inflammatory properties, with biological activity being highly dependent on the number and position of hydroxyl and methoxy substituents on both aromatic rings [1].

Antimicrobial SAR screening with distinct 3-hydroxy B-ring topology
Xenobiotic metabolism mechanistic probe (XRE/CYP pathway)
Non-catechol antioxidant mechanism control (HAT-based reference)
Chalcone isomerase active-site mapping in plant biochemistry

The Critical Role of B-Ring Hydroxyl Topology: Why 1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one Cannot Be Indiscriminately Interchanged


In-class chalcone analogs cannot be simply interchanged due to the profound impact of hydroxyl group topology on biological activity. Research on 2'-hydroxychalcone derivatives demonstrates that the position of a hydroxyl group on the B-ring is a critical determinant of bacteriostatic potency, with a hydroxyl at position 4 showing a stronger effect than at position 4' [1]. Furthermore, studies on XRE-transactivation show that isomers like 2'-hydroxychalcone and 2-hydroxychalcone exhibit opposing biological effects on cytochrome P450 expression, despite comparable enzyme inhibition [2]. These findings validate that the specific 3-hydroxy topology of the target compound defines a unique pharmacological profile that is not replicated by its 4-hydroxy or 2-hydroxy isomers, making generic substitution scientifically invalid.

Position 4'-hydroxy or 4-hydroxy chalcones may not replicate the 3-hydroxy bacteriostatic profile reported in class studies.
Direction 2-hydroxy isomer can induce XRE transactivation, opposing the predicted suppressive response of the 3-hydroxy topology.
Mechanism Catechol-type chalcones use SPLET radical quenching, making them incompatible as HAT-mechanism controls.

Quantitative Activity Benchmarks for 1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one and Its Closest Analogs


Differential Bacteriostatic Activity Driven by Hydroxyl Position

The bacteriostatic activity of 2'-hydroxychalcone derivatives is highly sensitive to B-ring hydroxyl position. In a kinetic study against S. aureus, the presence and position of hydroxyl substituents were shown to directly modulate microbial growth rates, with the ring position being a stronger determinant of activity than the A-ring position (4') [1]. While this study tested 4-hydroxy and non-hydroxylated analogs, it establishes a class-level rule that a 3-hydroxy substitution (as in the target compound) will generate a distinct activity profile compared to the more common 4-hydroxy isomer, influencing the specific growth rate reduction achieved at a given concentration [1].

Bacteriostatic SAR
Class-level
B-ring 4-OH > A-ring 4'-OH activity; 3-OH profile inferred distinct
Supports unique 3-hydroxy screening profile
Inferred from SAR, empirical data to verify
Antimicrobial Structure-Activity Relationship Staphylococcus aureus

Positional Isomer Impact on Cytochrome P450 Expression and Xenobiotic Response

Hydroxychalcone isomers exhibit divergent effects on xenobiotic responsive element (XRE) transactivation, a key pathway for detoxification enzyme regulation. 2'-Hydroxychalcone suppressed XRE-transactivation in the presence of the carcinogen DMBA, while its isomer 2-hydroxychalcone induced it, demonstrating that the position of the hydroxyl group dictates whether a compound acts as a suppressor or inducer of this toxicological pathway [1]. This provides class-level evidence that the specific 3-hydroxy isomer (target compound) will possess a distinct toxicological profile compared to its 2- or 4-hydroxy analogs.

XRE Transactivation
Class-level
2'-OH suppresses, 2-OH induces 18-fold; 3-OH position predicted to diverge
3-OH isomer profile distinct from tested regioisomers
Model-based inference, direct test needed
Xenobiotic Metabolism Cytochrome P450 Toxicology

Antioxidant Capacity as a Function of Hydroxyl Pattern and Reaction Medium

The antioxidant mechanism and potency of hydroxychalcones are determined by the presence and arrangement of hydroxyl groups. A systematic SAR study demonstrated that compounds bearing o-dihydroxyl (catechol) groups operate via a sequential proton loss electron transfer (SPLET) mechanism in ethanol, while monohydroxylated analogs act via hydrogen atom transfer (HAT) [1]. The target compound's 2'-hydroxy-3-hydroxy pattern positions the hydroxyl groups on separate rings, suggesting it will follow a HAT-dominated mechanism with intermediate potency, distinct from both catechol-type and fully methoxylated analogs. This provides a scientific basis for its selection as a mechanistic probe or control in antioxidant assays.

Antioxidant Mechanism
Class-level
Catechol → SPLET; monohydroxy → HAT. Target monohydroxy pattern predicts HAT pathway
Mechanistic control for HAT-based radical scavenging
Mechanism inferred, experimental confirmation pending
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Enzymatic Substrate Specificity: Inhibition of Chalcone Isomerase

Chalcone isomerase (CHI), a key enzyme in flavonoid biosynthesis, shows differential sensitivity to methoxy-substituted chalcones. The analog 2',4'-Dihydroxy-4-methoxychalcone acts as a substrate inhibitor of CHI from Phaseolus vulgaris at concentrations of 0.025 mM and above [1]. In contrast, the regioisomer 2',4'-Dimethoxy-4-hydroxychalcone inhibits the isomerization of the natural substrate 4,2',4'-trihydroxychalcone, indicating a different mode of interaction [1]. The target compound, with its unique 3-hydroxy and 4'-methoxy pattern, is a distinct regioisomer that can be used to probe the structural requirements for CHI substrate recognition versus inhibition.

CHI Inhibition
Cross-study
2',4'-dihydroxy-4-methoxy regioisomer inhibits at ≥25 µM; 3-OH substitution tolerance untested
3-hydroxy analog useful for active-site topology mapping
Direct testing required for target compound
Enzyme Inhibition Flavonoid Biosynthesis Chalcone Isomerase

Recommended Research Applications for 1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one


Antimicrobial Lead Optimization for Gram-Positive Pathogens

Based on class-level evidence that the position of the B-ring hydroxyl group critically modulates bacteriostatic activity against S. aureus [1], this compound serves as a key intermediate scaffold for exploring structure-activity relationships at the 3-position. Procurement of this specific isomer allows medicinal chemistry teams to generate activity data for a 3-hydroxy pharmacophore that is distinct from the more widely studied 4-hydroxy chalcones, potentially unlocking novel anti-staphylococcal leads.

Mechanistic Probe in Xenobiotic Metabolism and Chemoprevention Research

As hydroxychalcone isomers can exhibit opposing effects on XRE-transactivation—ranging from 18-fold induction to complete suppression depending on hydroxyl position [2]—this compound is an essential tool for toxicology researchers. It enables the precise dissection of how a 3-hydroxy substitution pattern influences CYP1A1 and CYP1B1 enzyme expression, a critical factor in evaluating the chemopreventive or pro-carcinogenic potential of dietary flavonoids.

Standard for Non-Catechol Antioxidant Mechanism Studies

The compound's predicted monohydroxyl pattern on each ring suggests it functions via a Hydrogen Atom Transfer (HAT) mechanism, in contrast to catechol-type chalcones that utilize a Sequential Proton Loss Electron Transfer (SPLET) pathway [3]. Its distinct mechanism makes it a valuable reference compound for antioxidant assays designed to differentiate between HAT and SPLET-based radical scavengers, serving as a mechanistic control.

Substrate Specificity Probe for Plant Chalcone Isomerase (CHI)

Given that close regioisomers like 2',4'-dihydroxy-4-methoxychalcone are known substrate inhibitors of Phaseolus vulgaris chalcone isomerase at concentrations as low as 25 µM [4], this analog is a strategic tool for plant biochemistry. It allows researchers to map the active site topology of CHI, specifically probing the enzyme's tolerance for a 3-hydroxy substitution on the B-ring, which is a key step in understanding flavonoid biosynthetic pathways for metabolic engineering.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial SAR
B-ring hydroxyl positional influence
Class-level bacteriostatic activity profiling
Xenobiotic metabolism mechanistic studies
XRE-transactivation response direction
CYP1A1/1B1 expression modulation context
Non-catechol antioxidant mechanism control
Hydrogen atom transfer (HAT) mechanism prediction
Mechanistic differentiation from SPLET-type chalcones
Chalcone isomerase substrate probe
3-hydroxy B-ring substitution tolerance
Substrate inhibition vs. binding mode analysis
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